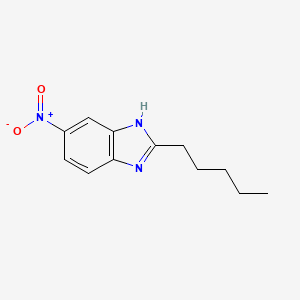
6-nitro-2-pentyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-2-pentyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6-position and a pentyl group at the 2-position of the benzimidazole ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-pentyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and alkylation reactions. One common method involves the reaction of ortho-phenylenediamine with pentanal in the presence of an acid catalyst to form 2-pentylbenzimidazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carefully monitored to prevent over-nitration and to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-2-pentyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Reduction: 6-amino-2-pentyl-1H-benzimidazole.
Oxidation: 6-nitroso-2-pentyl-1H-benzimidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-nitro-2-pentyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-nitro-2-pentyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The compound has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-phenylbenzimidazole: Known for its antimicrobial properties.
6-chloro-2-pentyl-1H-benzimidazole: Similar structure but with a chlorine atom instead of a nitro group.
2-methylbenzimidazole: Commonly used in the synthesis of pharmaceuticals.
Uniqueness
6-nitro-2-pentyl-1H-benzimidazole is unique due to the presence of both a nitro group and a pentyl group, which impart distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the pentyl group increases its lipophilicity and ability to interact with lipid membranes .
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
6-nitro-2-pentyl-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-4-5-12-13-10-7-6-9(15(16)17)8-11(10)14-12/h6-8H,2-5H2,1H3,(H,13,14) |
Clave InChI |
QOKPIMFRKMMHDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
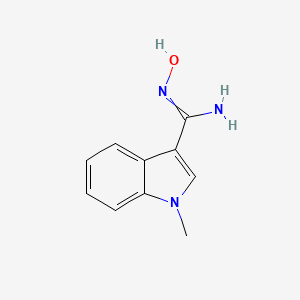
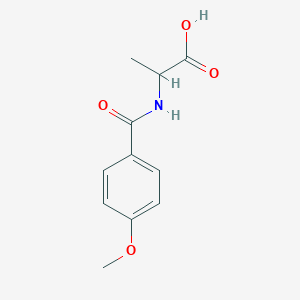
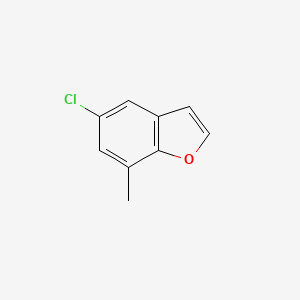
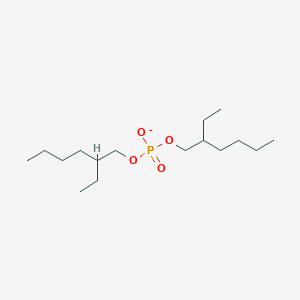

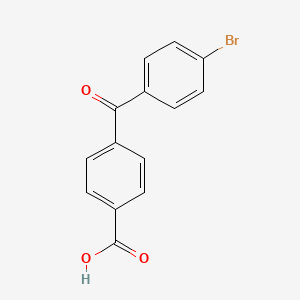
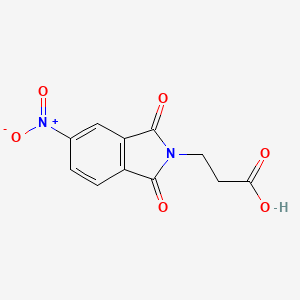
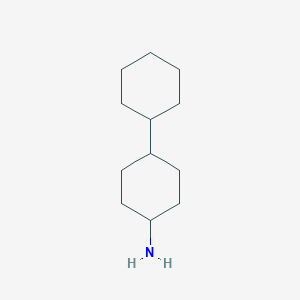
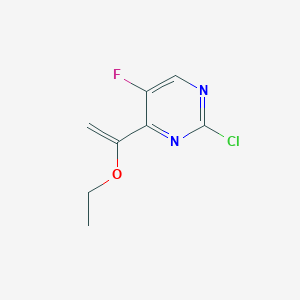
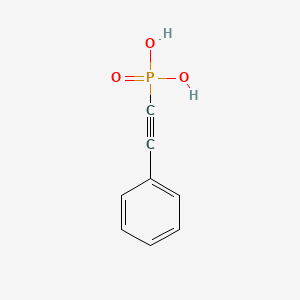

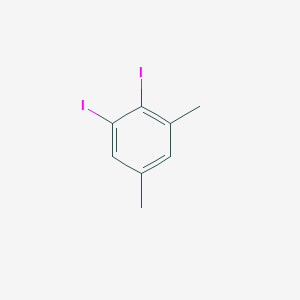
![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8793649.png)

